N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through nucleophilic substitution reactions.
Introduction of the dimethylphenoxy group: This step involves the reaction of the oxadiazole intermediate with 3,5-dimethylphenol under suitable conditions.
Final acetamide formation: The final step involves the reaction of the intermediate with isopropylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide
- N-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide
Uniqueness
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific biological activities and chemical reactivity. This makes it distinct from other similar compounds that may have different ring systems or substituents .
Properties
Molecular Formula |
C22H24ClN3O3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,5-dimethylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-14(2)26(21(27)13-28-19-10-15(3)9-16(4)11-19)12-20-24-22(25-29-20)17-5-7-18(23)8-6-17/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
FOOJDROKUIXAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C)C |
Origin of Product |
United States |
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